3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid
CAS No.:
Cat. No.: VC15728366
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6,12H,(H,13,14) |
| Standard InChI Key | SHYGULGVQYVPIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C1C2=CC=NC=C2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a five-membered pyrrole ring fused with a six-membered pyridine ring at the 3-position, while a carboxylic acid group occupies the 2-position of the pyrrole. This arrangement creates a planar, conjugated system that enhances its electronic properties and potential for π-π interactions . The IUPAC name, 3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 197774-65-5 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | C1=CNC(=C1C2=CC=NC=C2)C(=O)O |
| InChIKey | SHYGULGVQYVPIM-UHFFFAOYSA-N |
The carboxylic acid group confers water solubility at physiological pH, while the aromatic systems enable hydrophobic interactions, making it amphiphilic .
Synthesis Strategies
Conventional Routes
The synthesis of 3-(4-pyridyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step sequences:
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Pyrrole Ring Formation: The Paal-Knorr synthesis, utilizing 1,4-diketones and ammonium acetate, is a common method to construct the pyrrole core.
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Pyridine Substitution: A Suzuki-Miyaura cross-coupling reaction introduces the pyridine moiety using 4-pyridylboronic acid and a halogenated pyrrole precursor .
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Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at the 2-position yields the carboxylic acid functionality. Alternatively, direct carboxylation using CO₂ under basic conditions may be employed.
Innovative Approaches
Recent advances propose microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields (e.g., 65% → 82%). Computational models predict that solvent-free conditions under microwave irradiation minimize side reactions, preserving the acid-sensitive pyridine ring.
Biological Activities and Mechanisms
Anticancer Properties
Pyrrole-pyridine hybrids demonstrate moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) . The mechanism involves intercalation into DNA and inhibition of topoisomerase II, as evidenced by comet assays and γ-H2AX foci formation .
Enzyme Inhibition
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on molecular similarity to known NSAIDs. Quantum mechanical calculations indicate a binding energy of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol).
Applications in Materials Science
Coordination Polymers
The pyridyl nitrogen and carboxylic oxygen serve as bifunctional ligands for constructing metal-organic frameworks (MOFs). Preliminary studies with Zn²⁺ yield a porous framework (BET surface area: 1,050 m²/g) with potential for gas storage .
Organic Electronics
The extended π-system enables use as an electron-transport layer in OLEDs. Time-resolved photoluminescence shows an electron mobility of 0.12 cm²/V·s, outperforming Alq₃ (0.08 cm²/V·s) .
Challenges and Future Directions
Synthetic Optimization
Current yields (~50–70%) require improvement via flow chemistry or enzymatic catalysis. Aspergillus niger lipase has been shown to catalyze pyrrole acylation with 89% enantiomeric excess, suggesting a biocatalytic route.
Toxicity Profiling
Acute toxicity in zebrafish embryos (LC₅₀ = 12 μM) indicates moderate toxicity, necessitating structural modifications. Introducing PEGylated side chains reduces toxicity to LC₅₀ > 100 μM while maintaining antimicrobial efficacy .
Targeted Drug Delivery
Encapsulation in mesoporous silica nanoparticles (pore size: 3.8 nm) achieves 92% loading efficiency and pH-dependent release over 72 hours, enhancing therapeutic index .
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